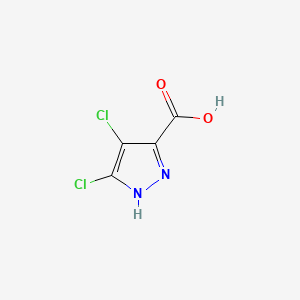

4,5-Dichloro-1H-pyrazole-3-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4,5-dichloro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSVXZSMMGPUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4,5-dichloro-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,5-dichloro-1H-pyrazole-3-carboxylic acid stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its rigid, dichlorinated pyrazole scaffold, coupled with a reactive carboxylic acid moiety, offers a unique three-dimensional architecture for the design of novel therapeutic agents. A comprehensive understanding of its fundamental physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a detailed exploration of the key physicochemical characteristics of this compound, offering both established data and field-proven insights into its behavior. We will delve into its structural attributes, thermal properties, solubility profile, acidity, and spectroscopic signature, providing a robust foundation for researchers and developers working with this versatile molecule.

Molecular Structure and Core Properties

The foundational physical properties of 4,5-dichloro-1H-pyrazole-3-carboxylic acid are intrinsically linked to its molecular structure.

Structural Identity

-

IUPAC Name: 4,5-dichloro-1H-pyrazole-3-carboxylic acid[1]

-

CAS Number: 115964-19-7[1]

-

Molecular Formula: C₄H₂Cl₂N₂O₂[1]

-

Molecular Weight: 180.97 g/mol [1]

-

Canonical SMILES: C1(=C(NNC1C(=O)O)Cl)Cl[1]

The molecule features a five-membered pyrazole ring substituted with two chlorine atoms at positions 4 and 5, and a carboxylic acid group at position 3. The presence of two nitrogen atoms and two chlorine atoms on the aromatic ring significantly influences its electronic distribution and intermolecular interactions.

Table 1: Core Molecular Properties of 4,5-dichloro-1H-pyrazole-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂N₂O₂ | PubChem[1] |

| Molecular Weight | 180.97 g/mol | PubChem[1] |

| XLogP3 | 1.7 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[1] |

Thermal and Physical State

The physical state and thermal behavior of a compound are critical parameters for its handling, storage, and application in various chemical processes.

Physical Appearance

Based on analogous compounds like 4-chloro-1H-pyrazole-3-carboxylic acid, 4,5-dichloro-1H-pyrazole-3-carboxylic acid is expected to be a white to off-white or pale yellow crystalline solid at room temperature.

Melting Point

The high melting point of pyrazole carboxylic acids is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid moieties and the pyrazole ring nitrogens. This creates a stable crystal lattice that requires significant thermal energy to disrupt. The presence of chlorine atoms can further influence crystal packing and intermolecular interactions, contributing to the high melting point.

Boiling Point and Thermal Stability

Due to its high melting point and the propensity for decarboxylation at elevated temperatures, a definitive boiling point for 4,5-dichloro-1H-pyrazole-3-carboxylic acid is not a practical parameter to measure under standard atmospheric pressure. The compound is likely to decompose before boiling. Thermogravimetric analysis (TGA) would be the appropriate technique to determine its decomposition temperature and overall thermal stability.

Solubility Profile

The solubility of a compound is a critical factor in drug development, influencing its bioavailability, formulation, and routes of administration.

Aqueous Solubility

Carboxylic acids can exhibit pH-dependent aqueous solubility. In its neutral form, the relatively nonpolar dichloropyrazole ring is expected to limit water solubility. However, upon deprotonation of the carboxylic acid group to form the carboxylate salt at higher pH, the aqueous solubility is expected to increase significantly due to the formation of a charged species.

Organic Solvent Solubility

Based on the general solubility trends of pyrazole derivatives, 4,5-dichloro-1H-pyrazole-3-carboxylic acid is anticipated to exhibit good solubility in polar aprotic organic solvents such as:

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Methanol

-

Ethanol

Its solubility is likely to be lower in less polar solvents like dichloromethane and chloroform, and poor in nonpolar solvents such as hexanes and toluene.

A qualitative assessment of solubility can be performed by adding small, incremental amounts of the solid compound to a fixed volume of the solvent at a controlled temperature, with agitation, until no more solid dissolves. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy after appropriate dilution.

Caption: Workflow for preliminary solubility assessment.

Acidity (pKa)

The acidity of the carboxylic acid group is a key determinant of the compound's behavior in biological systems and its utility in salt formation for pharmaceutical formulations.

Predicted pKa

The pKa of the carboxylic acid proton is significantly influenced by the electron-withdrawing nature of the dichloropyrazole ring. Computational predictions and data from analogous pyrazole carboxylic acids suggest that the pKa of the carboxylic acid group is likely in the range of 3.5 to 4.5 . The pyrazole NH proton is significantly less acidic, with a pKa likely greater than 10.

The two chlorine atoms on the pyrazole ring act as strong electron-withdrawing groups. This inductive effect pulls electron density away from the carboxylic acid group, stabilizing the conjugate base (carboxylate anion) and thereby increasing the acidity (lowering the pKa) of the carboxylic acid proton compared to a simple alkyl carboxylic acid.

Experimental Determination of pKa

The pKa of 4,5-dichloro-1H-pyrazole-3-carboxylic acid can be accurately determined experimentally using potentiometric or spectrophotometric titration.

-

Preparation: Prepare a dilute solution of 4,5-dichloro-1H-pyrazole-3-carboxylic acid of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Caption: Logical flow of pKa determination via titration.

Spectroscopic Properties

Spectroscopic data provides a fingerprint for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show two key signals:

-

A broad singlet for the acidic carboxylic acid proton (COOH) , typically downfield in the region of 13-14 ppm . This signal will exchange with D₂O.

-

A broad singlet for the pyrazole NH proton , also downfield, likely in the region of 13-15 ppm , which will also exchange with D₂O. For the closely related 4-chloro-1H-pyrazole-3-carboxylic acid, the acidic protons appear as a broad singlet at 13.63 ppm in DMSO-d₆.[1]

-

-

¹³C NMR: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

-

The carboxylic acid carbonyl carbon (C=O) will be the most downfield signal, typically in the range of 160-170 ppm .

-

The three carbons of the pyrazole ring will appear in the aromatic region. Based on data for similar pyrazoles, the C3 and C5 carbons will likely resonate between 130-150 ppm , while the C4 carbon will be in a similar range, with its chemical shift influenced by the two chlorine substituents.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹ .

-

N-H stretch (pyrazole): A moderate, broad band around 3100-3300 cm⁻¹ , which may be partially obscured by the O-H stretch.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band in the range of 1680-1720 cm⁻¹ .

-

C=N and C=C stretches (pyrazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Conclusion

4,5-dichloro-1H-pyrazole-3-carboxylic acid is a crystalline solid with a high melting point, limited aqueous solubility in its neutral form, and good solubility in polar organic solvents. The presence of two electron-withdrawing chlorine atoms on the pyrazole ring increases the acidity of the carboxylic acid group. Its spectroscopic properties provide a clear signature for its identification. The data and experimental insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important heterocyclic building block in their scientific endeavors. Further experimental validation of the predicted properties is encouraged to build a more complete and robust physicochemical profile of this compound.

References

-

PubChem. 4,5-dichloro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

Sources

4,5-dichloro-1H-pyrazole-3-carboxylic acid CAS number and safety data

An In-Depth Technical Guide to 4,5-dichloro-1H-pyrazole-3-carboxylic Acid: CAS Number and Safety Data

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4,5-dichloro-1H-pyrazole-3-carboxylic acid. The focus is on providing essential identification information, particularly its CAS number, and detailed safety protocols to ensure its responsible and safe handling in a laboratory setting. Given the nature of novel or specialized chemical compounds, this document synthesizes available data to offer a robust framework for safety and handling.

Chemical Identification

The primary identifier for 4,5-dichloro-1H-pyrazole-3-carboxylic acid is its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier assigned to every chemical substance.

Accurate identification is the first step in any experimental workflow, ensuring that the correct substance is being used and that its specific properties and hazards are considered.

| Identifier | Value | Source |

| IUPAC Name | 4,5-dichloro-1H-pyrazole-3-carboxylic acid | PubChem[2] |

| Molecular Formula | C₄H₂Cl₂N₂O₂ | PubChem[2] |

| Molecular Weight | 180.97 g/mol | PubChem[2] |

| SMILES String | C1(=C(NN=C1C(=O)O)Cl)Cl | PubChem[2] |

| InChI Key | SKSVXZSMMGPUJO-UHFFFAOYSA-N | PubChem[2] |

Hazard Identification and Safety Precautions

A specific, verified Safety Data Sheet (SDS) for 4,5-dichloro-1H-pyrazole-3-carboxylic acid (CAS 115964-19-7) was not available in the public domain at the time of this writing. Therefore, a conservative approach to safety is mandated. The following guidance is based on the potential hazards associated with structurally similar pyrazole-based carboxylic acids and general principles of laboratory safety. A substance-specific risk assessment must be performed by the end-user before commencing any experimental work.

Based on data from analogous compounds, chemicals of this class may present the following hazards:

-

Skin Irritation: May cause skin irritation upon contact.[3][4][5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5]

-

Harmful if Swallowed: Some related compounds are harmful if ingested.[4]

General Precautionary Measures:

| GHS Precautionary Code | Statement | Rationale |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] | Prevents inhalation and subsequent respiratory tract irritation. |

| P264 | Wash skin thoroughly after handling.[3][6] | Minimizes the risk of skin irritation from residual chemical. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6] | Essential for preventing skin and eye contact. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4] | Standard first aid for chemical exposure to the skin. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | Critical first aid to mitigate serious eye damage. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] | Ensures stability and prevents the release of dust or vapors into the workspace. |

Experimental Protocol for Safe Handling

The following protocol outlines the necessary steps for safely handling 4,5-dichloro-1H-pyrazole-3-carboxylic acid powder in a research laboratory. The causality behind each step is explained to reinforce the principles of a self-validating safety system.

Objective: To accurately weigh and prepare a stock solution of 4,5-dichloro-1H-pyrazole-3-carboxylic acid.

Materials:

-

4,5-dichloro-1H-pyrazole-3-carboxylic acid

-

Appropriate solvent (e.g., DMSO, DMF)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Vortex mixer or sonicator

-

Appropriately sized volumetric flask

Personal Protective Equipment (PPE):

-

Nitrile or neoprene gloves

-

Chemical safety goggles

-

Lab coat

-

Face shield (recommended when handling larger quantities)

Step-by-Step Methodology:

-

Preparation and Engineering Controls:

-

Action: Conduct all handling of the solid compound within a certified chemical fume hood.

-

Reasoning: This primary engineering control is crucial to prevent the inhalation of fine powders and to contain any potential spills.

-

-

Donning PPE:

-

Action: Put on a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Reasoning: This creates a barrier between the researcher and the chemical, preventing accidental skin or eye exposure.

-

-

Weighing the Compound:

-

Action: Place a piece of weighing paper on the analytical balance and tare it. Carefully use a clean spatula to transfer the desired amount of 4,5-dichloro-1H-pyrazole-3-carboxylic acid onto the paper.

-

Reasoning: Using a spatula minimizes the creation of airborne dust. The analytical balance ensures accuracy for subsequent experimental concentrations.

-

-

Transfer and Dissolution:

-

Action: Carefully transfer the weighed powder into the volumetric flask. Add a portion of the chosen solvent, cap the flask, and mix by vortexing or sonicating until the solid is fully dissolved.

-

Reasoning: Ensuring complete dissolution is critical for creating a homogenous stock solution with an accurate concentration.

-

-

Final Preparation and Storage:

-

Action: Once dissolved, add the solvent to the calibration mark on the volumetric flask. Cap and invert several times to ensure a uniform solution. Label the flask clearly with the chemical name, concentration, solvent, and date of preparation.

-

Reasoning: Proper labeling prevents misuse and ensures traceability.

-

-

Decontamination and Waste Disposal:

-

Action: Clean the spatula and work surface thoroughly. Dispose of the weighing paper and any contaminated gloves in the designated solid chemical waste container.

-

Reasoning: Proper decontamination and waste disposal are essential to prevent cross-contamination and ensure a safe laboratory environment for all personnel.

-

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Chemical Spill Response Workflow:

In the event of a spill, a structured response is critical to ensure safety and minimize environmental contamination.

Caption: Workflow for responding to a chemical spill.

Storage and Disposal

Storage: Store 4,5-dichloro-1H-pyrazole-3-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Keep it away from incompatible materials such as strong oxidizing agents.[8]

Disposal: Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[5]

References

-

PubChem. 4,5-Dichloro-1H-pyrazole-3-carboxylic acid. [Link]

Sources

- 1. 115964-19-7 | 4,5-Dichloro-1H-pyrazole-3-carboxylic acid - AiFChem [aifchem.com]

- 2. 4,5-Dichloro-1H-pyrazole-3-carboxylic acid | C4H2Cl2N2O2 | CID 57446995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) for 4,5-dichloro-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-dichloro-1H-pyrazole-3-carboxylic acid

Prepared by a Senior Application Scientist

Introduction

Molecular Structure and Key Features

The structure of 4,5-dichloro-1H-pyrazole-3-carboxylic acid (C₄H₂Cl₂N₂O₂) features a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The ring is substituted with two chlorine atoms at positions 4 and 5, and a carboxylic acid group at position 3. The presence of the acidic proton of the carboxylic acid, the N-H proton of the pyrazole ring, and the influence of the electron-withdrawing chlorine atoms are expected to be the defining features in its spectroscopic analysis.

PubChem CID: 57446995[1] Molecular Formula: C₄H₂Cl₂N₂O₂[1] Molecular Weight: 180.97 g/mol [1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4,5-dichloro-1H-pyrazole-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a sample of 4,5-dichloro-1H-pyrazole-3-carboxylic acid would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of exchangeable protons (N-H and O-H).

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, for improved signal dispersion and sensitivity.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4,5-dichloro-1H-pyrazole-3-carboxylic acid is expected to be relatively simple, with two key signals corresponding to the exchangeable protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. In similar pyrazole carboxylic acids, this peak is observed in this downfield region.[3] |

| ~14.0 - 15.0 | Broad Singlet | 1H | -NH | The N-H proton of the pyrazole ring is also significantly deshielded and broadened by quadrupole effects from the adjacent nitrogen and by chemical exchange. Its exact position can be concentration and temperature-dependent. |

Note: The absence of any C-H protons on the pyrazole ring means no signals are expected in the typical aromatic or aliphatic regions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~160 - 165 | C=O | The carbonyl carbon of the carboxylic acid is expected in this region, consistent with other pyrazole carboxylic acids.[4][5] |

| ~140 - 145 | C3 | The carbon atom attached to the carboxylic acid group (C3) will be deshielded. |

| ~125 - 130 | C5 | The carbon atom bearing a chlorine atom (C5) is expected in this range. |

| ~110 - 115 | C4 | The carbon atom at position 4, also substituted with a chlorine atom, is anticipated here. |

Note: The chemical shifts are estimates and can be influenced by the solvent and concentration.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4,5-dichloro-1H-pyrazole-3-carboxylic acid will be characterized by the vibrations of the O-H, N-H, C=O, and C-Cl bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is standard.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Description and Rationale |

| 3300 - 2500 | O-H stretch | This will be a very broad and strong absorption band, characteristic of the hydrogen-bonded carboxylic acid dimer.[6] |

| ~3200 | N-H stretch | A medium to sharp peak corresponding to the N-H stretch of the pyrazole ring is expected, likely overlapping with the broad O-H band. |

| 1725 - 1700 | C=O stretch | A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid.[6] |

| ~1600 - 1450 | C=N and C=C stretch | Aromatic ring stretching vibrations of the pyrazole ring are expected in this region. |

| ~1300 - 1200 | C-O stretch | Coupled with the O-H bend, this band is characteristic of carboxylic acids. |

| ~800 - 600 | C-Cl stretch | Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely be analyzed in negative ion mode to deprotonate the carboxylic acid, giving the [M-H]⁻ ion. Electron Ionization (EI) could also be used, which would provide more extensive fragmentation.

-

Mass Analysis: A variety of mass analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or an Orbitrap. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Predicted Mass Spectrum

Molecular Ion: The molecular formula is C₄H₂Cl₂N₂O₂. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

M⁺ peak (containing two ³⁵Cl): m/z ≈ 180

-

(M+2)⁺ peak (containing one ³⁵Cl and one ³⁷Cl): m/z ≈ 182

-

(M+4)⁺ peak (containing two ³⁷Cl): m/z ≈ 184

The expected intensity ratio of these peaks will be approximately 9:6:1.

Key Fragmentation Pathways: Under EI conditions, the following fragmentation patterns are plausible:

-

Loss of -OH (M-17): A peak corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A significant peak from the loss of the carboxylic acid group as a radical is expected. This would lead to a dichloropyrazole fragment.

-

Loss of Cl (M-35/37): Fragmentation involving the loss of a chlorine atom.

Visualization of Experimental Workflows

Caption: General workflow for the spectroscopic analysis of 4,5-dichloro-1H-pyrazole-3-carboxylic acid.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 4,5-dichloro-1H-pyrazole-3-carboxylic acid. By leveraging established spectroscopic principles and comparative data from analogous compounds, researchers can confidently identify and characterize this molecule. The provided protocols for data acquisition and the interpretation of the expected spectral features offer a solid foundation for the empirical study of this and other related heterocyclic compounds, thereby accelerating research and development in its potential applications.

References

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Chemical Stability and Storage of 4,5-dichloro-1H-pyrazole-3-carboxylic acid

Executive Summary

4,5-dichloro-1H-pyrazole-3-carboxylic acid is a vital heterocyclic building block in contemporary drug discovery and agrochemical synthesis.[1] Its utility, however, is intrinsically linked to its chemical integrity. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility, minimizing impurity-related artifacts, and preserving the intrinsic value of research materials.

Physicochemical Profile

A foundational understanding of the compound's properties is essential for predicting its behavior under various experimental and storage conditions.

| Property | Value | Source |

| IUPAC Name | 4,5-dichloro-1H-pyrazole-3-carboxylic acid | PubChem[2] |

| Molecular Formula | C₄H₂Cl₂N₂O₂ | PubChem[2] |

| Molecular Weight | 180.97 g/mol | PubChem[2] |

| Appearance | White to light yellow powder or crystal | EvitaChem[3] |

| Melting Point | 162.0 to 166.0 °C | EvitaChem[3] |

Intrinsic Chemical Stability and Reactivity

The pyrazole ring is generally aromatic and stable, but its stability can be influenced by substituents and external conditions.[4] The presence of two chlorine atoms and a carboxylic acid group on the pyrazole ring of the title compound dictates its specific stability profile.

Thermal Stability

Causality: Thermal energy can induce decarboxylation, a common degradation pathway for carboxylic acids, or other complex decomposition reactions leading to the release of gases like carbon oxides and nitrogen oxides (NOx).[6]

Photostability

While specific photostability studies on this compound are not detailed, compounds with heterocyclic aromatic rings can be susceptible to photodegradation. UV radiation can provide the activation energy for unwanted reactions, such as ring cleavage or reactions involving the chloro-substituents. Therefore, protection from light, especially UV light, is a prudent precautionary measure.

Hydrolytic Stability and Hygroscopicity

The stability of pyrazole derivatives in aqueous solutions can be pH-dependent.[7] As a solid, the primary concern is hygroscopicity. While not explicitly classified as hygroscopic, the presence of the carboxylic acid and N-H groups provides sites for hydrogen bonding with water molecules. Absorbed moisture can act as a reagent, potentially facilitating slow hydrolysis over long-term storage or affecting accurate weighing for experiments.

Incompatibilities

Understanding what this compound should not be stored with is critical for safety and stability.

-

Strong Oxidizing Agents: The pyrazole ring system can be susceptible to oxidation, although it is generally considered stable.[4] Contact with strong oxidizers should be avoided to prevent uncontrolled reactions.

-

Strong Bases/Alkalies: As a carboxylic acid, it will react exothermically with strong bases in a classic acid-base neutralization. It should be segregated from alkaline and alkalizing substances.[8]

-

Sources of Ignition: The compound is combustible, and as a fine powder, it can form explosive mixtures with air.[8][9] It must be kept away from open flames, sparks, and other sources of ignition.[10]

Recommended Storage and Handling Protocols

The following protocols are synthesized from safety data sheets and general best practices for heterocyclic carboxylic acids.

Long-Term Storage Protocol

The primary objective for long-term storage is to mitigate exposure to heat, light, and moisture.

Protocol Steps:

-

Container Selection: Use a tightly-closed, well-sealed container made of inert material (e.g., amber glass or a suitable plastic like polyethylene).

-

Atmosphere: For maximum stability, especially for reference standards, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture.

-

Temperature: Store in a cool, dry place.[9] Refrigeration at 2°C - 8°C is a common recommendation for related pyrazole derivatives and is advisable for long-term storage.[11]

-

Light: Store in a dark location or use an amber vial to protect from light.

-

Location: The storage area should be well-ventilated and away from incompatible substances.[9]

Laboratory Handling

Proper handling ensures both the integrity of the compound and the safety of the researcher.

Protocol Steps:

-

Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[9]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles).[9][12]

-

Dispensing: Avoid generating dust.[9] Use appropriate tools (spatulas) to handle the solid. For solution preparation, add the solid to the solvent slowly.

-

Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the handling area.[9] An eyewash station and safety shower should be readily accessible.[11]

Experimental Workflow: Forced Degradation Study

To empirically determine the stability of a new batch or under specific formulation conditions, a forced degradation study is indispensable. This involves intentionally stressing the compound to predict its degradation pathways.

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions (in separate vials):

-

Acid Hydrolysis: Add an equal volume of 0.2M HCl to a stock solution aliquot to achieve a final concentration of 0.1M HCl. Heat at 60-80°C.

-

Base Hydrolysis: Add an equal volume of 0.2M NaOH to a stock solution aliquot. Keep at room temperature.

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂ to a stock solution aliquot. Keep at room temperature.

-

Thermal Degradation: Store aliquots of the stock solution and the solid powder at an elevated temperature (e.g., 80°C).

-

Photodegradation: Expose an aliquot of the stock solution to a calibrated light source according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Quench reactions if necessary (e.g., neutralize acid/base samples).

-

Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (preferably with mass spectrometry detection) to quantify the remaining parent compound and identify any degradants.

Potential Degradation Pathway Visualization

Based on the chemical structure, a likely degradation pathway under hydrolytic or thermal stress is decarboxylation.

Caption: A potential decarboxylation degradation pathway.

Conclusion

4,5-dichloro-1H-pyrazole-3-carboxylic acid is a stable compound when stored and handled correctly. The key pillars of its stability management are strict control of temperature, exclusion of moisture and light, and avoidance of chemical incompatibilities. The implementation of the protocols outlined in this guide will ensure the compound's integrity from procurement to experimental use, thereby upholding the quality and validity of scientific outcomes.

References

- AK Scientific, Inc. (n.d.). 4,5-Dichloro-1H-pyrazole-3-carboxylic acid Safety Data Sheet.

- Biosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Gullo, G., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC - PubMed Central.

- CymitQuimica. (2024, December 19). Safety Data Sheet for 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid.

- Chen, H., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.

- Sigma-Aldrich. (2024, September 7). Safety Data Sheet for 4-Hydroxypyridine-2,6-dicarboxylic acid.

- BASF. (2025, December 1).

- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet for Pyrazine-2,3-dicarboxylic acid.

- Mphahlele, M. J., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Thermo Fisher Scientific. (2011, February 10).

- Cmoch, P., et al. (n.d.). Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.

- Fisher Scientific. (2025, December 22). Safety Data Sheet for 4-Nitro-1H-pyrazole-3-carboxylic acid.

- ChemScene. (2025, August 23). Safety Data Sheet for 5-Acetyl-1H-pyrazole-3-carboxylic acid.

-

PubChem. (n.d.). 4,5-Dichloro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

- Fisher Scientific. (2024, February 25).

- Al-dujaili, L. H., et al. (2022).

- International Journal of Novel Research and Development. (2024, July 7).

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Retrieved from [Link]

- Copley, S. D. (2000).

- Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.

- Yildirim, I., et al. (n.d.). Experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine. PlumX Metrics.

- Unspecified. (n.d.).

- EvitaChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- EvitaChem. (n.d.). Physical And Chemical Properties Analysis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Sources

- 1. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0 - Chemical Supplier Unilong [unilongindustry.com]

- 2. 4,5-Dichloro-1H-pyrazole-3-carboxylic acid | C4H2Cl2N2O2 | CID 57446995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. download.basf.com [download.basf.com]

- 9. aksci.com [aksci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. biosynth.com [biosynth.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Dichlorinated Pyrazole Carboxylic Acids: A Technical Guide to Core Structural Features

Abstract: Dichlorinated pyrazole carboxylic acids represent a pivotal scaffold in modern chemistry, with profound implications in both agrochemical and pharmaceutical development. The strategic placement of two chlorine atoms on the pyrazole ring, in conjunction with a carboxylic acid moiety, imparts a unique combination of physicochemical and biological properties. This guide provides an in-depth analysis of the key structural features of these molecules, exploring the causal relationships between their architecture and functional activity. We will dissect isomerism, synthesis strategies, structure-activity relationships (SAR), and the critical role these compounds play in creating innovative fungicides, herbicides, and therapeutic agents.

Introduction to the Dichlorinated Pyrazole Carboxylic Acid Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry. Its derivatives are known for a wide spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and herbicidal properties.[1][2] The introduction of a carboxylic acid group provides a crucial handle for coordinating with biological targets, often through hydrogen bonding or salt bridge formation.[3]

The addition of two chlorine atoms to this core structure is a key design element that significantly modulates the molecule's characteristics. Chlorination impacts:

-

Electronic Profile: Chlorine's electron-withdrawing nature alters the electron density of the pyrazole ring, influencing its reactivity and interaction with target proteins.

-

Lipophilicity: The presence of chlorine atoms generally increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.

-

Metabolic Stability: C-Cl bonds are often resistant to metabolic degradation, potentially increasing the in vivo half-life of the compound.

-

Conformational Rigidity: The steric bulk of chlorine can restrict the rotation of adjacent functional groups, locking the molecule into a specific, biologically active conformation.

This guide will explore these features in detail, providing researchers and drug development professionals with the foundational knowledge to effectively design and utilize this versatile chemical scaffold.

Isomerism and Synthesis: Building the Core

The substitution pattern of the two chlorine atoms and the carboxylic acid on the pyrazole ring gives rise to several possible isomers, each with distinct properties. Common substitution patterns include 3,5-dichloro, 4,5-dichloro, and 3,4-dichloro configurations.

General Synthesis Strategies

The synthesis of dichlorinated pyrazole carboxylic acids often involves a multi-step process. A common approach is the construction of the pyrazole ring via condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine, followed by chlorination and functional group manipulations.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for dichlorinated pyrazole carboxylic acids.

Experimental Protocol: Synthesis of a Representative Dichloropyrazole Carboxamide

This protocol outlines the synthesis of a dichlorinated pyrazole carboxamide, a common derivative.

-

Synthesis of Pyrazole Carbonyl Chloride: A solution of pyrazole carboxylic acid in thionyl chloride is refluxed. The excess thionyl chloride is removed under reduced pressure to yield the crude pyrazole carbonyl chloride.[4]

-

Amide Formation: The crude pyrazole carbonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane). To this solution, a primary or secondary amine is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired pyrazole carboxamide.[4]

Key Structural Features and Their Impact on Physicochemical Properties

The interplay between the dichlorinated pyrazole ring and the carboxylic acid group governs the molecule's overall physicochemical profile.

Electronic Effects and Acidity

The two electron-withdrawing chlorine atoms significantly lower the pKa of the carboxylic acid group compared to its non-chlorinated analog. This increased acidity can be crucial for forming strong interactions with basic residues in a protein's active site.

| Compound | pKa (Predicted) |

| Pyrazole-3-carboxylic acid | ~3.5 |

| 4,5-Dichloro-1H-pyrazole-3-carboxylic acid | ~1.5 - 2.0 |

Note: These are estimated pKa values and can vary based on the specific isomer and solvent conditions.

Lipophilicity and Membrane Permeability

Chlorine substitution increases the octanol-water partition coefficient (logP), a measure of lipophilicity. This property is critical for a molecule's ability to cross cellular membranes and reach its intracellular target. However, excessive lipophilicity can lead to poor solubility and off-target effects.

Conformational Control

The steric hindrance introduced by the chlorine atoms can restrict the rotation of substituents on the pyrazole ring. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. X-ray crystallography studies have been instrumental in confirming the solid-state conformations of these molecules.[3][5][6]

Structure-Activity Relationships (SAR) in Agrochemicals and Pharmaceuticals

The dichlorinated pyrazole carboxylic acid scaffold is a cornerstone of many commercial products and clinical candidates. The specific substitution pattern is often tailored to achieve high potency and selectivity for a particular biological target.

Fungicides: Targeting Succinate Dehydrogenase

A significant class of fungicides is based on pyrazole-4-carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs).[7] These compounds block the fungal respiratory chain, leading to cell death.

Key SAR insights for pyrazole-based SDHIs include:

-

Pyrazole Ring Substituents: Dichloro-substitution on the phenyl ring attached to the pyrazole nitrogen is often optimal for potent activity.

-

Amide Linker: The amide bond is crucial for hydrogen bonding interactions within the enzyme's active site.

-

Lipophilic Side Chain: A lipophilic group on the amide nitrogen is generally required to occupy a hydrophobic pocket in the target enzyme.

Several commercial fungicides, such as Bixafen and Fluxapyroxad, feature a dichlorinated phenylpyrazole core.[7]

Herbicides

Pyrazole derivatives have also been developed as herbicides. The mechanism of action can vary, but often involves the inhibition of key plant enzymes. The structure-activity relationships for herbicidal pyrazoles are diverse and target-specific.

Therapeutic Agents

In drug discovery, dichlorinated pyrazole carboxylic acids have been explored for various therapeutic indications.

-

Anti-inflammatory Agents: Analogues of the COX-2 inhibitor Celecoxib, which features a pyrazole core, have been synthesized to improve potency and selectivity.

-

Antibacterial and Antifungal Agents: The pyrazole scaffold has been investigated for its intrinsic antimicrobial properties.[1][2][8] The substitution pattern, including dichlorination, plays a critical role in modulating the spectrum and potency of activity.[1]

The following diagram illustrates a conceptual workflow for a structure-activity relationship study:

Caption: Conceptual workflow for a Structure-Activity Relationship (SAR) study.

Future Outlook

The dichlorinated pyrazole carboxylic acid scaffold remains a highly fertile ground for chemical innovation. Future research directions are likely to include:

-

Novel Substitution Patterns: Exploring less common dichlorination patterns and the introduction of other halogens to fine-tune properties.

-

Bioisosteric Replacements: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles) to modulate pKa and pharmacokinetic properties.

-

Conformationally Constrained Analogs: Designing more rigid analogs to enhance binding affinity and selectivity.

-

New Biological Targets: Screening dichlorinated pyrazole libraries against a wider range of biological targets to uncover new therapeutic and agrochemical applications.

The foundational principles outlined in this guide provide a robust framework for the continued development of this important class of molecules.

References

-

Gümrükçüoğlu, N., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]

-

Lin, C.-L., et al. (2023). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 841-843. [Link]

-

Nimbalkar, S., & Shingare, M. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. International Journal of Chemistry, 4(2). [Link]

-

Schönauer, E., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 15(15), 1435-1447. [Link]

-

Wang, Y., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Molecular Structure, 1281, 135118. [Link]

-

Nimbalkar, S., & Shingare, M. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. International Journal of Chemistry, 4(2). [Link]

-

Gümrükçüoğlu, N., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. ResearchGate. [Link]

-

Li, J., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4536-4540. [Link]

-

Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29505-29522. [Link]

-

Wang, T., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link]

-

Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]

-

Li, Y., et al. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 22(11), 1893. [Link]

Sources

- 1. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in pyrazole-4-carboxylic acids

An In-Depth Technical Guide to Tautomerism in Pyrazole-4-Carboxylic Acids

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of therapeutic agents.[1][2][3] Its utility is deeply intertwined with a fundamental chemical property: tautomerism. This phenomenon, the dynamic equilibrium between two or more interconvertible structural isomers, profoundly influences the physicochemical properties, biological activity, and even the intellectual property landscape of pyrazole-containing drug candidates.[4][5] This guide provides a comprehensive exploration of tautomerism specifically within pyrazole-4-carboxylic acids, a class of compounds of significant interest in drug discovery.[6][7] We will delve into the structural nuances of their tautomeric forms, the intricate factors governing their equilibrium, the advanced analytical techniques employed for their characterization, and the critical implications of this dynamic behavior in the rational design of novel therapeutics.

The Phenomenon of Annular Tautomerism in Pyrazoles

Tautomerism in pyrazoles is a classic example of prototropy, where the isomers differ in the location of a proton.[8] For N-unsubstituted pyrazoles, this primarily manifests as annular prototropic tautomerism, involving the migration of a proton between the two adjacent nitrogen atoms of the five-membered ring.[9][10] This rapid intermolecular proton exchange leads to a dynamic equilibrium between two distinct tautomeric forms.[10] The rate of this interconversion is highly sensitive to environmental factors such as the solvent, temperature, and the electronic nature of substituents on the pyrazole ring.[9][11]

The presence of a tautomeric equilibrium means that a pyrazole derivative in solution often exists as a mixture of two forms.[12] This has significant consequences, as each tautomer can exhibit different properties, including dipole moment, pKa, hydrogen bonding capabilities, and ultimately, how it interacts with a biological target.[5]

Caption: General concept of tautomeric equilibrium.

Tautomeric Landscape of Pyrazole-4-Carboxylic Acids

For a generic 3,5-disubstituted pyrazole-4-carboxylic acid, the annular tautomerism results in two possible forms. The position of the mobile proton on either N1 or N2 dictates the identity of the tautomer. The carboxylic acid group at the C4 position generally does not participate directly in the annular tautomerism but significantly influences the equilibrium through its electronic effects.

The two primary tautomers can be designated based on the position of the substituent relative to the NH proton. For instance, in a 3-substituted pyrazole, the tautomer with the proton on the nitrogen adjacent to the substituent (N1) is one form, and the tautomer with the proton on the nitrogen further from the substituent (N2) is the other.

Caption: Annular tautomerism in a pyrazole-4-carboxylic acid.

Key Factors Governing the Tautomeric Equilibrium

The delicate balance between tautomers is readily shifted by a variety of internal and external factors. Understanding these influences is paramount for predicting and controlling the behavior of pyrazole-4-carboxylic acids in different environments.

Substituent Effects

The electronic nature of substituents at the C3 and C5 positions is a primary determinant of the predominant tautomer.[11]

-

Electron-donating groups (e.g., alkyl, amino) tend to favor the tautomer where the proton is on the adjacent nitrogen (the C3-tautomer).[9]

-

Electron-withdrawing groups (e.g., nitro, cyano, and to some extent, the carboxylic acid itself) generally stabilize the tautomer where the proton is on the nitrogen further away (the C5-tautomer).[9][13]

The Hammett σm value of the substituent has been shown to correlate with the position of the tautomeric equilibrium.[14]

Solvent Effects

The solvent plays a crucial role in stabilizing or destabilizing tautomers through various interactions.[9][15]

-

Polar protic solvents (e.g., water, methanol) can form hydrogen bonds with both the pyrrole-like NH and the pyridine-like N of the pyrazole ring, as well as the carboxylic acid group. This can influence the equilibrium and facilitate proton transfer.[9]

-

Dipolar aprotic solvents (e.g., DMSO, DMF) can also significantly impact the tautomer ratio. In DMSO-d6, it is often possible to observe signals from both tautomers in NMR spectra, especially at low temperatures.[9][11]

-

Nonpolar solvents may favor the formation of intermolecularly hydrogen-bonded dimers or other aggregates, which can lock the system into a specific tautomeric form.[9]

Physical State: Solution vs. Solid

The tautomeric form present in the solid state can differ from the equilibrium mixture in solution.[14] In the crystalline state, a single tautomer is typically "locked" in place by the crystal lattice forces and intermolecular interactions, such as hydrogen bonding.[9] X-ray crystallography is the definitive method for determining the tautomeric form in the solid state.[12] It has been noted that the tautomer present in the solid state is often the more abundant one in solution.[11]

| Factor | Influence on Tautomeric Equilibrium | Typical Observation |

| C3/C5 Substituents | Electron-donating groups favor the adjacent NH tautomer; electron-withdrawing groups favor the distal NH tautomer.[9][13] | Aromatic substituents at C3 generally favor the 3-substituted tautomer.[12] |

| Solvent Polarity | Polar solvents can stabilize more polar tautomers and facilitate proton transfer.[9][15] | In DMSO, both tautomers may be observed by NMR, whereas in less polar solvents, aggregation can occur.[9][11] |

| Temperature | Lower temperatures can slow the rate of interconversion, allowing for the observation of individual tautomers by NMR.[9] | Coalescence of NMR signals at higher temperatures indicates rapid tautomerization.[9] |

| pH/Ionization | Protonation or deprotonation of the pyrazole ring or the carboxylic acid can significantly alter the electronic landscape and favor a specific tautomer.[9] | The pKa values of the two tautomers will differ, leading to a pH-dependent population. |

| Physical State | Crystal packing forces in the solid state typically favor a single tautomer.[14] | The solid-state structure determined by X-ray diffraction may not represent the equilibrium in solution. |

Analytical and Computational Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric systems.

NMR Spectroscopy: The Cornerstone of Tautomer Analysis

NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[16] By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can identify the predominant tautomer and, in many cases, quantify the equilibrium constant.[14][17]

-

¹³C NMR: The chemical shifts of the C3 and C5 carbons are particularly sensitive to the position of the proton. Significant differences in these chemical shifts are observed between the two tautomers.[11][14] In cases of rapid interconversion on the NMR timescale, averaged signals are observed.[9]

-

¹⁵N NMR: This technique provides direct insight into the electronic environment of the nitrogen atoms and is highly effective for tautomeric analysis.[18]

-

Low-Temperature NMR: By slowing down the proton exchange rate, it is often possible to resolve separate signals for each tautomer, allowing for direct integration and determination of the equilibrium constant.[12]

Protocol: Low-Temperature ¹H NMR for Tautomer Ratio Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the pyrazole-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or THF-d₈) to a known concentration.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to observe the initial state of the system (averaged or distinct signals).

-

Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Spectral Acquisition: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

-

Identify Coalescence and Resolution: Monitor the signals of protons on the pyrazole ring (e.g., H3/H5) and on any C3/C5 substituents. Note the temperature at which coalescence occurs and the temperature at which sharp, distinct signals for both tautomers are resolved.

-

Integration: Once well-resolved signals are obtained at a sufficiently low temperature, carefully integrate the corresponding signals for each tautomer.

-

Equilibrium Constant (KT) Calculation: Calculate the ratio of the integrals to determine the tautomeric equilibrium constant (KT = [Tautomer A] / [Tautomer B]).

-

Data Reporting: Report the KT value along with the specific solvent and temperature of measurement.

Caption: Workflow for NMR-based tautomer analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the NH proton.[12] This is the gold standard for identifying the tautomeric form present in a crystal.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[8][15] These methods can calculate the Gibbs free energy of each tautomer, allowing for a theoretical prediction of the equilibrium constant.[15] Computational studies can also model the effect of solvents and provide insights into the energy barriers of proton transfer.[9]

Significance in Drug Discovery and Development

The tautomeric nature of pyrazole-4-carboxylic acids is not merely an academic curiosity; it has profound and practical implications in the pharmaceutical sciences.

-

Receptor Binding and Pharmacological Activity: The two tautomers of a molecule have different shapes and hydrogen bonding patterns (donor/acceptor sites). Consequently, one tautomer may bind to a biological target with significantly higher affinity than the other.[5] The observed biological activity is a composite of the potencies and populations of the individual tautomers at physiological conditions.

Caption: Differential binding of tautomers to a receptor.

-

Physicochemical Properties (ADME): Tautomerism affects key properties that determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Properties like lipophilicity (LogP/LogD), pKa, and solubility are all influenced by the tautomeric equilibrium.[5]

-

Intellectual Property: The novelty and patentability of a new chemical entity can be complicated by tautomerism. It is crucial to claim and characterize the relevant tautomeric forms to ensure robust patent protection.[4]

Conclusion

Tautomerism in pyrazole-4-carboxylic acids is a multifaceted phenomenon with critical implications for researchers in organic synthesis, medicinal chemistry, and drug development. A thorough understanding of the factors that control tautomeric equilibria and the application of appropriate analytical and computational tools are essential for the rational design and optimization of new drug candidates. By embracing the complexity of this dynamic behavior, scientists can better predict molecular properties, enhance biological activity, and ultimately accelerate the journey from chemical scaffold to clinical therapeutic.

References

-

Faure, R., et al. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

-

Reddy, M. V. R., et al. (2010). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of β-Keto Ester Hydrazones. E-Journal of Chemistry, 7(4), 1323-1328. [Link]

-

Niknam, K., & Fatehi-Raviz, A. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Journal of the Serbian Chemical Society, 79(1), 1-8. [Link]

-

Beni, M. A., & Chermahini, A. N. (2015). The Effect of Solvent on Tautomerization of 4-bromo Substituted 1H- Pyrazoles: Density Functional Theory Study. Journal of Computational and Theoretical Nanoscience, 12(8), 1645-1650. [Link]

-

Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. In The Tautomerism of Heterocycles (pp. 67-136). Academic Press. [Link]

-

Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617. [Link]

-

Holzer, W., et al. (2015). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 20(9), 16846-16864. [Link]

-

Jasiński, R. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 48-55. [Link]

-

Claramunt, R. M., et al. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1141-1146. [Link]

-

Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617. [Link]

-

Faure, R., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

-

Elguero, J., et al. (1997). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 995-998. [Link]

-

Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. The Journal of Physical Chemistry A, 108(14), 2767-2777. [Link]

-

Gulevskaya, A. V., & Pozharskii, A. F. (2013). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 11(32), 5261-5272. [Link]

-

Katritzky, A. R., et al. (1983). Heterocyclic Tautomerism. VII. X-Ray Structures of Two Crystalline Tautomers of 4-Cinnamoyl-1,3-dimethylpyrazol-5-one. Journal of the Chemical Society, Perkin Transactions 1, 2617-2623. [Link]

-

Lee, K., & Kim, J. N. (2009). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Bulletin of the Korean Chemical Society, 30(8), 1903-1906. [Link]

-

Stanovnik, B., & Tisler, M. (1985). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 16(34). [Link]

-

Ferreira, I. C. F. R., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

Aslan, S., & Demir, S. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Current Organic Synthesis, 17(6), 438-450. [Link]

- EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives. (1990).

-

Alkorta, I., et al. (2021). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. Physical Chemistry Chemical Physics, 23(30), 16189-16200. [Link]

-

Alkorta, I., et al. (2014). Prototropic tautomerism of the addition products of N-heterocyclic carbenes to CO2, CS2, and COS. The Journal of Organic Chemistry, 79(1), 161-169. [Link]

-

Alkorta, I., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(9), 11096-11124. [Link]

-

Kenny, P. W., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2014-2023. [Link]

-

Holzer, W., et al. (2015). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 20(9), 16846-16864. [Link]

-

Svete, J., et al. (2015). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 11, 2346-2357. [Link]

-

Antonov, L. (Ed.). (2013). Tautomerism: methods and theories. John Wiley & Sons. [Link]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(8), 951. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. Wiley-VCH. [Link]

-

Tautomerization Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]

-

Liang, J., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1628-1655. [Link]

-

Tautomer's of pyrazole carbaldehyde. (2021). ResearchGate. [Link]

-

How about Tautomers?. (n.d.). RCS Research Chemistry Services. [Link]

-

Martin, Y. C. (2009). Let's not forget tautomers. Journal of computer-aided molecular design, 23(10), 693-704. [Link]

-

Holzer, W., et al. (2004). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. purkh.com [purkh.com]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. ingentaconnect.com [ingentaconnect.com]

- 16. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 17. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Fundamental Electronic Structure of Pyrazole

An In-depth Technical Guide to the Aromatic Properties of the Pyrazole Ring System

Audience: Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the aromatic characteristics of the pyrazole ring, a cornerstone heterocyclic scaffold in modern medicinal chemistry. Moving beyond textbook definitions, we will dissect the electronic structure that underpins its aromaticity, review the experimental and computational evidence that validates this property, and discuss the profound implications for synthetic strategy and drug design.

Pyrazole is a five-membered heterocyclic compound featuring two adjacent nitrogen atoms.[1] Its aromaticity is a direct consequence of its electronic configuration and planar structure.[1][2] The ring system is composed of three carbon atoms and two nitrogen atoms, all of which are sp² hybridized, resulting in a planar geometry.[1] This planarity is a prerequisite for the effective overlap of p-orbitals, which form the delocalized π-electron system.

The aromatic sextet, which satisfies Hückel's rule (4n+2 π-electrons, where n=1), is formed by contributions from each of the five ring atoms.[3][4][5] Each of the three carbon atoms contributes one electron from its p-orbital. One nitrogen atom, analogous to the nitrogen in pyrrole (N1), contributes the two electrons from its lone pair to the π-system.[6][7] The second nitrogen, analogous to the nitrogen in pyridine (N2), contributes one electron to the π-system, while its lone pair resides in an sp² hybrid orbital in the plane of the ring.[6][7] This lone pair is responsible for the basic properties of pyrazole and does not participate in the aromatic system.[2][6]

Figure 1. General structure of the 1H-pyrazole ring.

Validating Aromaticity: Experimental and Computational Evidence

The theoretical framework of aromaticity is strongly supported by empirical data derived from spectroscopic, crystallographic, and computational methods.

Spectroscopic and Crystallographic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: A defining characteristic of aromatic compounds is the presence of a diatropic ring current, which deshields protons attached to the ring. In ¹H-NMR spectra, this effect results in a downfield chemical shift. The protons on the pyrazole ring typically resonate in the aromatic region, with signals for H3/H5 appearing around 7.6 ppm and the H4 proton appearing around 6.3 ppm.[7][8] This is a clear indication of its aromatic nature.

X-ray Crystallography: Diffraction studies of pyrazole and its derivatives provide direct evidence of electron delocalization through bond length analysis. The bond lengths within the ring are intermediate between those of typical single and double bonds, suggesting a delocalized system rather than one with discrete alternating bonds. For example, the C3-C4 bond is longer than a standard C=C double bond but shorter than a C-C single bond, which is consistent with the resonance-stabilized structure of an aromatic ring.[7]

Computational Quantification of Aromaticity

Modern computational chemistry offers powerful tools to quantify the degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of the ring and computing its magnetic shielding. A significant negative NICS value indicates a shielded region caused by a diatropic ring current, a hallmark of aromaticity. Computational studies on pyrazole consistently report negative NICS values, confirming its aromatic character.[9]

Aromatic Stabilization Energy (ASE): ASE quantifies the additional stability of a cyclic conjugated system compared to a hypothetical, non-cyclic analogue. The substantial ASE calculated for pyrazole confirms that the delocalization of its 6π-electron system leads to significant thermodynamic stabilization.

Figure 3. Simplified workflow for the Knorr pyrazole synthesis.

Conclusion

The pyrazole ring system is unequivocally aromatic, a property established by its adherence to Hückel's rule and substantiated by extensive experimental and computational evidence. Its 6π-electron delocalized system confers significant thermodynamic stability, influences its spectroscopic signatures, and dictates its chemical reactivity. For scientists in drug development, the pyrazole core represents a stable, synthetically tractable scaffold whose electronic properties can be fine-tuned through substitution. A thorough grasp of its aromatic nature is therefore essential for the rational design and optimization of novel pyrazole-based therapeutic agents.

References

- Bhat, A. et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Aslam, J. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(23), 8433.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

- Singh, U. P., & Bhat, H. R. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry, 51(S1), E1-E25.

-

Dr. Venkatesh P. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Retrieved from [Link]

- International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET, 10(9).

- Faria, J. V. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2.

- Oziminski, W. P., & Dobrowolski, J. C. (2022). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 33, 1205–1218.

-

Beilstein-Institut. (n.d.). Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane. The Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Curutchet, C. et al. (2011). Analysis of the effects of N-substituents on some aspects of the aromaticity of imidazoles and pyrazoles. The Journal of Physical Chemistry A, 115(33), 9342-9351.

-

Typeset. (2011). Analysis of the effects of N-substituents on some aspects of the aromaticity of imidazoles and pyrazoles. Retrieved from [Link]